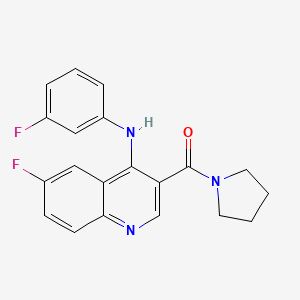

(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-fluoroquinoline with 3-fluoroaniline under specific conditions to form the intermediate product. This intermediate is then reacted with pyrrolidine and methanone to yield the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds .

Scientific Research Applications

(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Quinoline: A basic structure similar to (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, known for its antimicrobial properties.

Fluoroquinolones: A class of antibiotics that share structural similarities and are used to treat bacterial infections.

Indole Derivatives: Compounds with a similar nitrogen-containing heterocyclic structure, known for their diverse biological activities

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorine atoms and the quinoline core enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic compound with significant potential in medicinal chemistry, particularly for its biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H21F2N3O, with a molecular weight of approximately 381.427 g/mol. The structure consists of a quinoline core substituted with fluorine and a pyrrolidine moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

- Protein Kinases : Many quinoline derivatives exhibit inhibitory effects on protein kinases, which play crucial roles in cell signaling and proliferation.

- Matrix Metalloproteinases (MMPs) : Some studies suggest that this compound may inhibit MMPs, enzymes involved in the degradation of extracellular matrix components, thereby impacting tumor metastasis and invasion.

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, related compounds have been evaluated for their effects on human osteosarcoma cells, demonstrating significant inhibition of cell migration and invasion through the suppression of MMP activity .

Antibacterial and Antifungal Properties

Quinoline derivatives are also known for their antibacterial and antifungal activities. In vitro studies have indicated that certain pyrrolidine derivatives possess substantial antibacterial effects against both Gram-positive and Gram-negative bacteria . The presence of fluorine substituents is often correlated with enhanced bioactivity.

Case Studies

- Inhibition of Cancer Cell Migration : A study focusing on related quinoline compounds reported that they significantly reduced the migratory capacity of U-2 OS osteosarcoma cells by inhibiting MMP-2 and MMP-9 activities .

- Antimicrobial Efficacy : Another investigation into pyrrolidine derivatives highlighted their effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .

Data Summary

Properties

IUPAC Name |

[6-fluoro-4-(3-fluoroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O/c21-13-4-3-5-15(10-13)24-19-16-11-14(22)6-7-18(16)23-12-17(19)20(26)25-8-1-2-9-25/h3-7,10-12H,1-2,8-9H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJMDRQBMSPIHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.